molecular formula C12H16O B8769290 2-Ethynyladamantan-2-ol

2-Ethynyladamantan-2-ol

Cat. No. B8769290
M. Wt: 176.25 g/mol
InChI Key: ODEVDECXRUVZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217702B2

Procedure details

Representative procedure for ribose cleavage: 2-{2-[hydroxy-adamantan-2-yl]ethyn-1-yl}adenine. A solution of 2-{2-[hydroxy-adamantan-2-yl]ethyn-1-yl}adenosine (3.486 g, 7.896 mmol) in methanol (100 mL) and 1.0 M HCl (10.0 mL) was stirred at 90° C. in a pressure apparatus for 18–50 h. The pH was adjusted to 4.2 with 5.0 M NaOH and the volume was reduced to half under reduced pressure. After cooling the resulting precipitate was filtered and washed with methanol to afford the pure product as a white solid: yield 2.153 g, 88%. 1H NMR (DMSO-d6) δ 8.13 (s, 1H), 7.25 (br s, 2H), 5.56 (s, 1H), 2.18–2.09, 1.94–1.89, 1.82–1.64, 1.52–1.45 (4×m, 12H). LRMS ESI (M+H+) 310.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-{2-[hydroxy-adamantan-2-yl]ethyn-1-yl}adenine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-{2-[hydroxy-adamantan-2-yl]ethyn-1-yl}adenosine
Quantity
3.486 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=C[C@@H]([C@@H]([C@@H](CO)O)O)O.O[C:12]12[CH2:21][CH:16]3[CH2:17][CH:18]([CH2:20][CH:14]([CH2:15]3)[CH:13]1[C:22]#[C:23]C1N=C3C(NC=N3)=C(N)N=1)[CH2:19]2.OC12CC3CC(CC(C3)C1C#CC1N=C(N)C3N=CN(C=3N=1)[C@@H]1O[C@H](CO)[C@@H](O)[C@H]1O)C2.[OH-].[Na+]>CO.Cl>[C:22]([C:13]1([OH:1])[CH:14]2[CH2:20][CH:18]3[CH2:17][CH:16]([CH2:21][CH:12]1[CH2:19]3)[CH2:15]2)#[CH:23] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
2-{2-[hydroxy-adamantan-2-yl]ethyn-1-yl}adenine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC12C(C3CC(CC(C1)C3)C2)C#CC2=NC(=C3NC=NC3=N2)N
Step Three
Name
2-{2-[hydroxy-adamantan-2-yl]ethyn-1-yl}adenosine
Quantity
3.486 g
Type
reactant
Smiles
OC12C(C3CC(CC(C1)C3)C2)C#CC=2N=C(C=3N=CN([C@H]1[C@H](O)[C@H](O)[C@@H](CO)O1)C3N2)N
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the resulting precipitate
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1(C2CC3CC(CC1C3)C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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